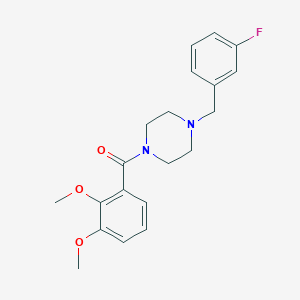
4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that belongs to the class of pyrrolones. It is a potent inhibitor of the enzyme, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol in the liver and adipose tissue. This compound has been extensively studied for its potential therapeutic applications in metabolic disorders, such as type 2 diabetes, obesity, and metabolic syndrome.
作用机制
The mechanism of action of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of 11β-HSD1, which reduces the conversion of cortisone to cortisol in the liver and adipose tissue. This leads to a decrease in the levels of active cortisol in the body, which has been shown to improve glucose metabolism, reduce insulin resistance, and promote weight loss in preclinical models of metabolic disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models of metabolic disorders. In vitro studies have shown that this compound is a potent inhibitor of 11β-HSD1, which leads to a decrease in the levels of active cortisol in the body. This has been shown to improve glucose metabolism, reduce insulin resistance, and promote weight loss in preclinical models of metabolic disorders.
实验室实验的优点和局限性
The advantages of using 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potent inhibitory activity against 11β-HSD1, which makes it a valuable tool for studying the role of this enzyme in the development of metabolic disorders. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
未来方向
The potential therapeutic applications of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one in metabolic disorders are still being explored. Future research in this area could focus on the development of more potent and selective inhibitors of 11β-HSD1, as well as the investigation of the long-term safety and efficacy of this compound in clinical trials. Additionally, the potential use of this compound in the treatment of other diseases, such as depression and anxiety, could also be explored.
合成方法
The synthesis of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 3-fluoroaniline with 4-chlorobenzoyl chloride to form 4-(4-chlorobenzoyl)-3-fluoroaniline. The subsequent reaction of this intermediate with ethyl acetoacetate in the presence of sodium ethoxide and acetic acid produces the desired product.
科学研究应用
The potential therapeutic applications of 4-(4-Chlorobenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one have been extensively studied in preclinical models of metabolic disorders. In vitro studies have shown that this compound is a potent inhibitor of 11β-HSD1, which plays a crucial role in the regulation of cortisol levels in the body. Elevated cortisol levels have been associated with the development of metabolic disorders, such as type 2 diabetes and obesity.
属性
分子式 |
C19H15ClFNO4 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-fluorophenyl)-1-(2-hydroxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15ClFNO4/c20-13-6-4-11(5-7-13)17(24)15-16(12-2-1-3-14(21)10-12)22(8-9-23)19(26)18(15)25/h1-7,10,16,23-24H,8-9H2/b17-15- |
InChI 键 |
WFGQAUIDSWTCAO-ICFOKQHNSA-N |
手性 SMILES |
C1=CC(=CC(=C1)F)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
规范 SMILES |
C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-naphthylmethyl)piperazine](/img/structure/B249170.png)

![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![3-Cyclopentyl-1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B249182.png)

